Cas no 2018542-02-2 (1-(4-bromophenyl)-3-methylcyclopentan-1-ol)
2018542-02-2 structure
Product Name:1-(4-bromophenyl)-3-methylcyclopentan-1-ol
Numero CAS:2018542-02-2
MF:C12H15BrO
MW:255.150902986526
MDL:MFCD30477377
CID:5202317
PubChem ID:137701971
Update Time:2023-11-24
1-(4-bromophenyl)-3-methylcyclopentan-1-ol Proprietà chimiche e fisiche
Nomi e identificatori
-
- Cyclopentanol, 1-(4-bromophenyl)-3-methyl-
- 1-(4-bromophenyl)-3-methylcyclopentan-1-ol
-
- MDL: MFCD30477377
- Inchi: 1S/C12H15BrO/c1-9-6-7-12(14,8-9)10-2-4-11(13)5-3-10/h2-5,9,14H,6-8H2,1H3
- Chiave InChI: HVCUGKVAMXVOIP-UHFFFAOYSA-N
- Sorrisi: C1(C2=CC=C(Br)C=C2)(O)CCC(C)C1
1-(4-bromophenyl)-3-methylcyclopentan-1-ol Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01056577-1g |
1-(4-Bromophenyl)-3-methylcyclopentan-1-ol |
2018542-02-2 | 95% | 1g |
¥4200.0 | 2023-03-12 | |
| Enamine | EN300-319844-0.05g |
1-(4-bromophenyl)-3-methylcyclopentan-1-ol |
2018542-02-2 | 95.0% | 0.05g |
$468.0 | 2025-03-19 | |
| Enamine | EN300-319844-0.1g |
1-(4-bromophenyl)-3-methylcyclopentan-1-ol |
2018542-02-2 | 95.0% | 0.1g |
$490.0 | 2025-03-19 | |
| Enamine | EN300-319844-0.25g |
1-(4-bromophenyl)-3-methylcyclopentan-1-ol |
2018542-02-2 | 95.0% | 0.25g |
$513.0 | 2025-03-19 | |
| Enamine | EN300-319844-0.5g |
1-(4-bromophenyl)-3-methylcyclopentan-1-ol |
2018542-02-2 | 95.0% | 0.5g |
$535.0 | 2025-03-19 | |
| Enamine | EN300-319844-1.0g |
1-(4-bromophenyl)-3-methylcyclopentan-1-ol |
2018542-02-2 | 95.0% | 1.0g |
$557.0 | 2025-03-19 | |
| Enamine | EN300-319844-2.5g |
1-(4-bromophenyl)-3-methylcyclopentan-1-ol |
2018542-02-2 | 95.0% | 2.5g |
$1089.0 | 2025-03-19 | |
| Enamine | EN300-319844-5.0g |
1-(4-bromophenyl)-3-methylcyclopentan-1-ol |
2018542-02-2 | 95.0% | 5.0g |
$1614.0 | 2025-03-19 | |
| Enamine | EN300-319844-10.0g |
1-(4-bromophenyl)-3-methylcyclopentan-1-ol |
2018542-02-2 | 95.0% | 10.0g |
$2393.0 | 2025-03-19 | |
| Enamine | EN300-319844-1g |
1-(4-bromophenyl)-3-methylcyclopentan-1-ol |
2018542-02-2 | 1g |
$557.0 | 2023-09-04 |
1-(4-bromophenyl)-3-methylcyclopentan-1-ol Letteratura correlata
-
1. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
-
3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
2018542-02-2 (1-(4-bromophenyl)-3-methylcyclopentan-1-ol) Prodotti correlati
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Fornitori consigliati
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso